molecular formula C26H19BrClF3N2O3 B10905934 (4Z)-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10905934
M. Wt: 579.8 g/mol
InChI Key: ASFRRUZHZYOWHR-JMIUGGIZSA-N
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Description

4-((Z)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE is a complex organic compound that features a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Z)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolone core: This can be achieved through the reaction of a hydrazine derivative with an appropriate β-diketone under acidic or basic conditions.

    Introduction of the bromine and chlorine substituents: This step involves the selective bromination and chlorination of the aromatic rings using reagents such as bromine and thionyl chloride.

    Methoxylation and trifluoromethylation: These functional groups can be introduced using methanol and trifluoromethylating agents, respectively.

    Final coupling reaction: The final step involves the coupling of the intermediate compounds to form the desired product under controlled conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

4-((Z)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-((Z)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-((Z)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Z)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE
  • 4-((Z)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE

Uniqueness

The uniqueness of 4-((Z)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H19BrClF3N2O3

Molecular Weight

579.8 g/mol

IUPAC Name

(4Z)-4-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-one

InChI

InChI=1S/C26H19BrClF3N2O3/c1-15-20(25(34)33(32-15)19-8-5-7-18(13-19)26(29,30)31)10-16-11-21(27)24(23(12-16)35-2)36-14-17-6-3-4-9-22(17)28/h3-13H,14H2,1-2H3/b20-10-

InChI Key

ASFRRUZHZYOWHR-JMIUGGIZSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3Cl)OC)C4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3Cl)OC)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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